molecular formula C16H17N5O B12459470 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethylpyrimidin-4(1H)-one

Cat. No.: B12459470
M. Wt: 295.34 g/mol
InChI Key: BYZNOMUZAWIDAN-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one is a heterocyclic compound that features both quinazoline and pyrimidine moieties. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one typically involves the reaction of 2-aminobenzamides with orthoesters in the presence of acetic acid. The reaction is carried out by refluxing in absolute ethanol with 1.5 equivalents of the orthoester and 2 equivalents of acetic acid for 12–24 hours . This method is efficient and yields the desired heterocyclic compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification processes.

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinazoline derivatives.

    Reduction: Reduction reactions can modify the quinazoline ring, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various quinazoline and pyrimidine derivatives, which can have different biological activities and applications.

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline and pyrimidine derivatives, such as:

Uniqueness

What sets 2-[(4,7-dimethylquinazolin-2-yl)amino]-5,6-dimethyl-3H-pyrimidin-4-one apart is its unique combination of quinazoline and pyrimidine rings, which can confer distinct biological activities and make it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C16H17N5O

Molecular Weight

295.34 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C16H17N5O/c1-8-5-6-12-11(4)18-15(19-13(12)7-8)21-16-17-10(3)9(2)14(22)20-16/h5-7H,1-4H3,(H2,17,18,19,20,21,22)

InChI Key

BYZNOMUZAWIDAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=C(C(=O)N3)C)C

Origin of Product

United States

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